1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethan-1-ol derivative . The reaction is typically carried out in an organic solvent, such as ethanol or methanol, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques, such as distillation or crystallization, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or other reduced derivatives.
Substitution: New substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes . Additionally, the methoxy group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Trifluoromethyl)phenyl]ethan-1-ol: Similar structure but lacks the methoxy group.
2-(4-Fluorophenyl)ethan-1-amine: Contains a fluorine atom instead of the trifluoromethyl group.
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol: Contains an additional trifluoromethyl group.
Uniqueness: 1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H11F3O2 |
---|---|
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-6,14H,1-2H3 |
InChI-Schlüssel |
KXPXHYAAGUPLRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.